molecular formula C13H23NO5 B6145691 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid CAS No. 1780582-31-1

1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid

Cat. No.: B6145691
CAS No.: 1780582-31-1
M. Wt: 273.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carboxyl group attached to an alkyl or aryl group through an oxygen atom. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid involves the formation of a stable carbamate linkage with the amine group. This linkage can be cleaved under acidic conditions, leading to the release of the free amine. The cleavage process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-4-piperidinecarboxylic acid
  • 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid

Uniqueness

1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. The ethoxy group can also provide additional sites for further functionalization, making this compound versatile in synthetic applications .

Properties

CAS No.

1780582-31-1

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.